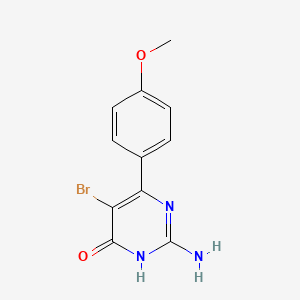

2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

描述

属性

IUPAC Name |

2-amino-5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-17-7-4-2-6(3-5-7)9-8(12)10(16)15-11(13)14-9/h2-5H,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZYUNGLPMYBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This compound, along with its analogs, has been synthesized and evaluated for various pharmacological properties, including its effects on viral infections and microbial growth.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves regioselective lithiation followed by substitution reactions. The compound has a molecular formula of and a molecular weight of approximately 266.1 g/mol. Its structure includes a bromine atom at the 5-position, an amino group at the 2-position, and a methoxy-substituted phenyl group at the 6-position, contributing to its diverse biological activity.

Antiviral Activity

Research has shown that derivatives of pyrimidinones, including this compound, exhibit significant antiviral properties. A study demonstrated that certain derivatives were effective against multiple virus strains in cell culture, although their activity was often close to toxicity thresholds . The mechanism of action may involve the induction of interferon, which plays a crucial role in the antiviral immune response .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Compounds with similar structures have shown promising results against various bacterial strains. For instance, one study reported minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of electron-donating groups in the structure may enhance this activity .

Case Studies

- Antiviral Efficacy : In a comparative study, derivatives including this compound were evaluated for their ability to induce interferon production in vitro. Results indicated that while some compounds were effective, they exhibited toxicity at higher concentrations .

- Antibacterial Testing : A recent investigation into pyrimidine derivatives revealed that modifications at specific positions significantly influenced antibacterial potency. The tested compounds demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that structural variations can lead to enhanced antibacterial effects .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

科学研究应用

Antiviral Activity

Research has demonstrated that derivatives of 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one exhibit significant antiviral properties. A study focused on a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives showed that structural variations at the C-6 position influenced their antiviral efficacy. Some derivatives were found to be active against various viral strains, although their effectiveness was often close to toxicity thresholds . This highlights the need for careful optimization of these compounds to enhance their therapeutic index.

Antitumor Activity

In addition to antiviral effects, certain derivatives of the compound have been investigated for their anticancer properties. The immunomodulatory activities observed in some pyrimidinone analogs suggest potential applications in cancer treatment, particularly through mechanisms related to immune system modulation and direct cytotoxic effects on tumor cells .

Synthetic Organic Chemistry

The synthesis of this compound and its derivatives is of significant interest in organic chemistry. A regioselective lithiation-substitution protocol has been developed for the efficient synthesis of various substituted pyrimidinones, allowing researchers to explore structure-activity relationships (SAR) effectively .

Synthesis Methodology

The synthesis typically involves:

- Protection of the amino group.

- Lithiation at the C-6 position.

- Substitution with various electrophiles to yield a range of derivatives .

This methodology not only facilitates the creation of diverse compounds but also helps in understanding how modifications affect biological activity.

Synthesis Data Table

The following table summarizes the yields and conditions for synthesizing various derivatives of this compound:

| Entry | Electrophile | Compound | R Group | Yield (%) |

|---|---|---|---|---|

| 1 | Ethylbromide | 13a | n-C₃H₇ | 65 |

| 2 | n-Pentylbromide | 13b | n-C₄H₉ | 69 |

| 3 | n-Hexylbromide | 13c | n-C₅H₁₁ | 62 |

| 4 | Benzylbromide | 13d | n-C₃H₆Ph | 70 |

| 5 | Trifluoroacetophenone | 13e | CH₂C(CH₃)₂OH | 75 |

This table illustrates the versatility of the compound in synthetic applications and highlights the yields achieved with different substituents.

Case Studies

A notable case study involved evaluating the immunomodulatory effects of a derivative of this compound, which revealed promising results in enhancing interferon production in vitro and in vivo models . Another study demonstrated that specific modifications at the C-6 position could lead to improved antiviral activity without increasing toxicity, indicating a potential pathway for drug development.

相似化合物的比较

Table 2. Impact of Substituents on Bioactivity

Research Findings

- Antitumor Activity: Fluorinated pyrimidinones (ABDFPP, AIDFPP) outperform the target compound in potency, likely due to stronger electron-withdrawing effects enhancing target interaction .

- Functional Group Trade-offs : The 4-methoxyphenyl group may sacrifice some antitumor efficacy for improved pharmacokinetic properties, such as metabolic stability and oral bioavailability .

准备方法

Synthesis of 2-Amino-6-methyl-4(3H)-pyrimidinone Intermediate

- Condensation Reaction : Ethyl acetoacetate (a β-ketoester) is condensed with guanidine carbonate in a solvent mixture of ethanol and toluene.

- Reaction Conditions : The reaction proceeds under reflux conditions, yielding the 2-amino-6-methyl-4(3H)-pyrimidinone intermediate with a yield of approximately 65%.

Protection of the Amino Group

- The amino group at the 2-position is protected using a tert-butyloxycarbonyl (Boc) group.

- Reagents and Conditions : Boc anhydride (Boc2O) is used in the presence of triethylamine (Et3N) as a base and catalytic DMAP in tetrahydrofuran (THF) solvent at 40 °C.

- Outcome : The Boc-protected intermediate is obtained with a yield of about 47% after purification by column chromatography.

Introduction of the 4-Methoxyphenyl Group at the 6-Position

- The 6-methyl group is substituted by the 4-methoxyphenyl moiety via electrophilic aromatic substitution or cross-coupling reactions.

- Methods such as Suzuki or Stille coupling can be employed to attach the aryl group selectively at the C-6 position, although specific details for this exact compound are less commonly reported in the literature.

Bromination at the 5-Position

- The bromine atom is introduced regioselectively at the 5-position of the pyrimidinone ring.

- This is typically achieved by electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination.

- The reaction conditions are optimized to achieve selective monobromination.

Representative Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate + Guanidine carbonate | Ethanol/Toluene, reflux | 2-amino-6-methyl-4(3H)-pyrimidinone | 65 | Condensation reaction |

| 2 | 2-amino-6-methyl-4(3H)-pyrimidinone | Boc2O, Et3N, DMAP, THF, 40 °C, 2 days | Boc-protected intermediate | 47 | Amino group protection |

| 3 | Boc-protected intermediate | Cross-coupling (e.g., Suzuki) with 4-methoxyphenylboronic acid | 6-(4-methoxyphenyl) substituted pyrimidinone | Variable | Arylation at C-6 |

| 4 | 6-(4-methoxyphenyl) substituted pyrimidinone | NBS or Br2, controlled conditions | This compound | Variable | Regioselective bromination |

Analytical and Purification Techniques

- Purification : Column chromatography on silica gel using mixtures of ethyl acetate and hexane is employed to purify intermediates and final products.

- Characterization : IR spectroscopy confirms functional groups; NMR and mass spectrometry are used for structural elucidation.

- Yields : Reported yields vary depending on reaction conditions but generally range from moderate to good (47–65% for key steps).

Research Findings and Considerations

- The regioselective synthesis of such pyrimidinone derivatives is crucial for obtaining the desired substitution pattern without side reactions.

- Protecting groups like Boc are essential to prevent undesired reactions at the amino position during subsequent functionalization steps.

- The introduction of the 4-methoxyphenyl group at C-6 enhances the compound's potential biological activity, as aromatic substitutions often modulate pharmacological properties.

- Bromination at the 5-position must be carefully controlled to avoid overbromination and degradation of the molecule.

- Some derivatives of 2-amino-5-bromo-4(3H)-pyrimidinones bearing different C-6 substituents have shown antiviral activity, but their efficacy is often close to their toxicity threshold, indicating a need for further optimization.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Condensation to form pyrimidinone core | Ethyl acetoacetate, guanidine carbonate | Ethanol/toluene reflux | ~65 | Efficient core formation |

| Protection of amino group | Boc2O, Et3N, DMAP | THF, 40 °C, 2 days | ~47 | Prevents side reactions |

| C-6 Arylation | 4-methoxyphenylboronic acid, Pd catalyst (assumed) | Suzuki coupling conditions | Variable | Enables 4-methoxyphenyl substitution |

| Bromination at C-5 | NBS or Br2 | Controlled temperature | Variable | Regioselective bromination |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling. For brominated pyrimidinones, halogenation of the pyrimidine core using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) is critical to avoid over-bromination . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Characterization via ¹H NMR and HRMS ensures product integrity .

Q. How can researchers validate the structural integrity of this compound, particularly the positions of bromine and methoxy substituents?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in studies of analogous thieno-pyrimidinones . Alternatively, 2D NMR techniques (e.g., NOESY or HMBC) can resolve substituent positions. For example, coupling constants in ¹H NMR and ¹³C chemical shifts differentiate para-methoxy groups from ortho/meta isomers .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) are often used due to the compound’s low aqueous solubility. Stability assays should monitor degradation under varying pH (e.g., 3–9) and temperatures (25–40°C) using HPLC-UV or LC-MS. Preferential solubility in DMSO-d₆ is noted in NMR studies of similar pyrimidinones .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Bromine at position 5 enhances electrophilicity, making the pyrimidine ring susceptible to NAS. Kinetic studies using UV-Vis spectroscopy can track reaction rates with amines or thiols. Computational tools (DFT) predict charge distribution and reactive sites, aligning with experimental data from brominated analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols:

- Use isogenic cell lines to control genetic variability.

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Cross-reference with structural analogs (e.g., 5-chloro derivatives) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize dihydrofolate reductase (DHFR) inhibition?

- Methodological Answer :

- Step 1 : Synthesize derivatives with varied substituents (e.g., 5-iodo, 5-methyl) .

- Step 2 : Screen against recombinant DHFR using fluorescence polarization assays.

- Step 3 : Correlate IC₅₀ values with steric/electronic parameters (Hammett constants, logP) .

- Step 4 : Validate binding modes via co-crystallization with DHFR (SHELX refinement ).

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer : Poor crystal growth due to flexible methoxyphenyl groups is common. Techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。